
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, also known as DMPEU, is a synthetic compound that has been extensively researched for its potential applications in various scientific fields. DMPEU is a urea derivative that is structurally similar to other compounds that have been shown to exhibit promising biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is not fully understood. However, it has been proposed that 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea may act by inhibiting the activity of certain enzymes or receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been shown to exhibit various biochemical and physiological effects, including inhibition of tumor cell growth, reduction of inflammation, and alleviation of pain. 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea also has some limitations, including its limited solubility in certain solvents and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea. One potential area of investigation is the development of more efficient and cost-effective synthesis methods for 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea. Another area of research is the identification of the specific enzymes or receptors targeted by 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, which may lead to the development of more potent and selective analogs. Additionally, further studies are needed to investigate the potential applications of 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Méthodes De Synthèse
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with 2-methoxy-2-(thiophen-3-yl)ethylamine to form an intermediate compound. This intermediate is then reacted with urea in the presence of a catalyst to form 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea.
Applications De Recherche Scientifique
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been extensively investigated for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been shown to exhibit promising biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-20-13-6-4-5-12(15(13)22-3)18-16(19)17-9-14(21-2)11-7-8-23-10-11/h4-8,10,14H,9H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUVHBBSCWHNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912626.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)
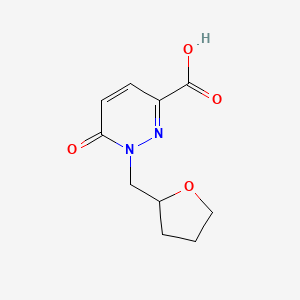
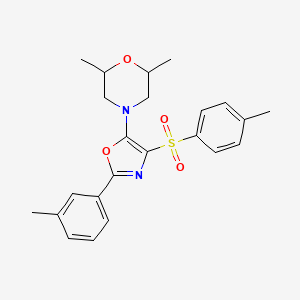
![7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
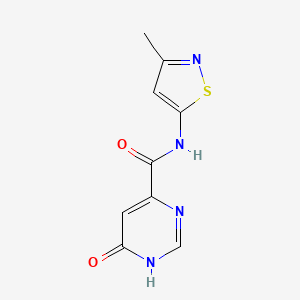

![(1R,4R,7S,11S,12R)-1,5,5,15,15,17,17-Heptamethyl-8-methylidene-12-propan-2-yl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadec-13(18)-ene-14,16-dione](/img/structure/B2912639.png)
![2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2912641.png)

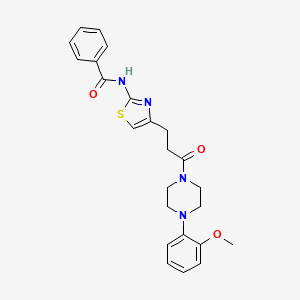
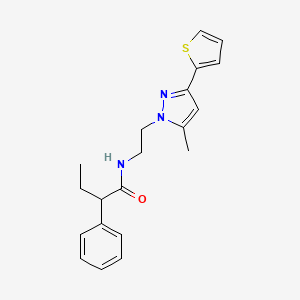
![8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2912647.png)
